molecular formula C8H6Cl2N4 B8432232 2-Hydrazino-6,7-dichloroquinoxaline CAS No. 143007-16-3

2-Hydrazino-6,7-dichloroquinoxaline

Cat. No.: B8432232
CAS No.: 143007-16-3
M. Wt: 229.06 g/mol
InChI Key: NEVMFFRQKUYZLN-UHFFFAOYSA-N
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Description

2-Hydrazino-6,7-dichloroquinoxaline is a quinoxaline derivative characterized by a hydrazino (-NH-NH₂) substituent at the 2-position and chlorine atoms at the 6- and 7-positions. Quinoxalines are bicyclic aromatic compounds with two nitrogen atoms in the ring system, known for their diverse pharmacological activities, including anticancer, antimicrobial, and radiosensitizing properties . The dichloro substitution at the 6,7-positions is a common structural motif in bioactive quinoxalines, contributing to enhanced electron-withdrawing effects and improved interaction with biological targets .

Properties

CAS No.

143007-16-3

Molecular Formula

C8H6Cl2N4

Molecular Weight

229.06 g/mol

IUPAC Name

(6,7-dichloroquinoxalin-2-yl)hydrazine

InChI

InChI=1S/C8H6Cl2N4/c9-4-1-6-7(2-5(4)10)13-8(14-11)3-12-6/h1-3H,11H2,(H,13,14)

InChI Key

NEVMFFRQKUYZLN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Differences

The following table summarizes key structural and mechanistic differences between 2-Hydrazino-6,7-dichloroquinoxaline and related compounds:

Compound Substituents Key Functional Groups Reported Mechanism(s) Biological Activity
This compound 2-Hydrazino, 6,7-Cl -NH-NH₂, Cl Hypothesized: Direct DNA binding or enzyme inhibition (no ROS involvement) Not explicitly reported; inferred from structural analogs
DCQ (2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide) 2-Benzoyl, 3-phenyl, 6,7-Cl, 1,4-dioxide -CO-Ph, Ph, Cl, O₂ ROS generation, DNA double-strand breaks (DSBs), impaired repair Radiosensitization, G2/M arrest, apoptosis in EMT-6 and leukemia cells
Q-85 HCl 7-Cl, 3-(dimethylaminopropyl)amino, 1,4-dioxide -N(CH₃)₂, Cl, O₂ ROS-dependent DNA damage under hypoxia Apoptosis in CaCo-2 colon cancer cells
Unsubstituted Quinoxaline No substituents None Limited bioactivity; serves as a scaffold for functionalization Minimal cytotoxicity

Mechanistic Insights

  • DCQ : The 1,4-dioxide moiety enables redox cycling, generating ROS (e.g., hydroxyl radicals) under aerobic conditions. This induces DSBs and delays DNA repair via inhibition of DNA-PK and ATM pathways . The benzoyl and phenyl groups enhance lipophilicity, improving cellular uptake.
  • Q-85 HCl : The 1,4-dioxide group similarly drives ROS production but is particularly effective in hypoxic environments, making it relevant for solid tumors .
  • This compound: The absence of the 1,4-dioxide group suggests a non-ROS-dependent mechanism. The hydrazino group may facilitate direct DNA adduct formation or topoisomerase inhibition, akin to hydrazine-containing chemotherapeutics like procarbazine .

Pharmacokinetic Considerations

  • DCQ : The 1,4-dioxide and aromatic substituents enhance stability and tissue penetration, but may increase off-target ROS effects.
  • This compound: The hydrazino group’s reactivity may reduce plasma stability, limiting bioavailability. Chlorine atoms improve lipophilicity but could elevate hepatotoxicity risks .

Preparation Methods

Cyclization of 4,5-Dichloro-1,2-phenylenediamine

The synthesis begins with 4,5-dichloro-1,2-phenylenediamine, which undergoes cyclization with glyoxylic acid in ethanol under reflux conditions. This reaction produces 6,7-dichloroquinoxalin-2-one as an intermediate. The stoichiometric ratio of glyoxylic acid to the diamine is critical, with a 1:1 molar ratio ensuring minimal byproducts.

Reaction Equation:

C6H4Cl2N2+C2H2O3C8H3Cl2N2O+H2O\text{C}6\text{H}4\text{Cl}2\text{N}2 + \text{C}2\text{H}2\text{O}3 \rightarrow \text{C}8\text{H}3\text{Cl}2\text{N}2\text{O} + \text{H}2\text{O}

Chlorination with Phosphorus Oxychloride

The intermediate 6,7-dichloroquinoxalin-2-one is treated with phosphorus oxychloride (POCl₃) at reflux (100°C) to replace the hydroxyl group at the 2-position with chlorine, yielding 2,6,7-trichloroquinoxaline. Excess POCl₃ (4–5 equivalents) drives the reaction to completion, and the product is isolated by precipitation in ice-water.

Reaction Conditions:

  • Temperature: 100°C

  • Reagent: POCl₃ (4–5 equivalents)

  • Duration: 3 hours

Hydrazine Substitution

Anhydrous hydrazine is introduced to 2,6,7-trichloroquinoxaline in ethanol under nitrogen atmosphere. The reaction replaces the chlorine at the 2-position with a hydrazino group, forming this compound. Recrystallization from 95% ethanol enhances purity, with yields reaching ~70%.

Critical Parameters:

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (78°C)

  • Hydrazine stoichiometry: 1.2 equivalents

Reaction Optimization and Yield Analysis

Laboratory-Scale Synthesis

The table below summarizes optimized conditions and yields for each step:

StepReagentsConditionsYield (%)
CyclizationGlyoxylic acid, EtOHReflux, 3 hours85–90
ChlorinationPOCl₃100°C, 3 hours75–80
Hydrazine substitutionAnhydrous hydrazine, EtOHReflux, 1 hour65–70

Key Challenges and Solutions

  • Purity of intermediates : Residual POCl₃ in 2,6,7-trichloroquinoxaline can lead to side reactions. Ice-water quenching and filtration mitigate this.

  • Hydrazine handling : Anhydrous conditions and nitrogen purging prevent oxidation of hydrazine to nitrogen gas, which reduces yields.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The hydrazino group (–NH–NH₂) appears as a broad singlet at δ 4.2–4.5 ppm.

  • IR Spectroscopy : N–H stretches at 3300–3400 cm⁻¹ confirm the hydrazino moiety.

  • HPLC Purity : >98% purity is achievable after recrystallization, with no detectable isomers.

Industrial-Scale Considerations

  • Safety protocols : POCl₃ and hydrazine require closed-system processing and scrubbers to neutralize acidic vapors.

  • Continuous flow reactors : These reduce reaction times for chlorination and improve heat management.

Comparative Analysis of Synthetic Methods

Alternative Chlorinating Agents

While POCl₃ is standard, thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) have been explored. POCl₃ offers superior selectivity for the 2-position, minimizing polychlorinated byproducts.

Solvent Systems

Ethanol is preferred for its ability to dissolve both intermediates and hydrazine. Substituting with methanol reduces yields by 15% due to poorer solubility of the hydrazino product.

Applications and Derivative Synthesis

Role in Triazoloquinoxaline Synthesis

This compound serves as a precursor for triazolo[4,3-a]quinoxalines, which exhibit biological activity. Reaction with orthoesters (e.g., trimethyl orthoacetate) under heat forms the triazole ring.

Example Reaction:

C8H5Cl2N4+C5H10O3C10H7Cl2N5+CH3OH\text{C}8\text{H}5\text{Cl}2\text{N}4 + \text{C}5\text{H}{10}\text{O}3 \rightarrow \text{C}{10}\text{H}7\text{Cl}2\text{N}5 + \text{CH}3\text{OH}

Industrial Relevance

The compound’s derivatives are investigated for anticancer and antimicrobial applications, driving demand for high-purity batches (>99%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydrazino-6,7-dichloroquinoxaline, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with 6,7-dichloroquinoxaline as the precursor. Introduce the hydrazino group via nucleophilic substitution using hydrazine hydrate under reflux in ethanol or methanol. Monitor reaction progress with thin-layer chromatography (TLC) .
  • Key Parameters : Temperature (80–100°C), solvent polarity, and stoichiometric ratios (1:1.2 for quinoxaline:hydrazine). Catalysts like acetic acid may improve yield .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 4.1 ppm for -NH2_2), 13^13C NMR (resonances for dichloro-substituted carbons at ~140 ppm), and FT-IR (N-H stretch at 3300–3400 cm1^{-1}) .
  • Mass Spectrometry : HRMS (expected [M+H]+^+ for C10_{10}H7_7Cl2_2N3_3: 256.0).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How does the hydrazino substituent influence the compound’s reactivity and biological activity compared to other quinoxaline derivatives?

  • Methodological Answer :

  • Chemical Reactivity : The hydrazino group (-NH-NH2_2) enhances nucleophilicity, enabling conjugation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. This can be leveraged to synthesize Schiff base derivatives for metal coordination studies .
  • Biological Implications : Unlike 6,7-dichloroquinoxaline 1,4-dioxides (e.g., DCQ), the hydrazino group may reduce hypoxic selectivity but increase DNA intercalation potential. Compare cytotoxicity in HCT116 colon cancer cells using MTT assays under normoxia vs. hypoxia .

Q. What experimental designs are effective for evaluating this compound as a radiosensitizer?

  • Methodological Answer :

  • Clonogenic Assays : Irradiate EMT-6 mammary carcinoma cells (2–8 Gy) with/without the compound (IC50_{50} dose). Calculate sensitization enhancement ratio (SER) .
  • DNA Damage Markers : Quantify γ-H2AX foci (immunofluorescence) and Comet assays to measure double-strand breaks. Compare results with DCQ, which showed SER = 1.8 under hypoxia .
  • Hypoxia Mimicry : Use cobalt chloride (CoCl2_2) to simulate hypoxia. Assess ROS generation via DCFH-DA fluorescence .

Q. How can contradictions in biological activity data (e.g., variable efficacy across cell lines) be resolved?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes (e.g., p53, Bax/Bcl-2). Cross-validate with proteomics (Western blot for apoptosis markers like caspase-3) .
  • Oxygen Dependency : Replicate experiments in controlled oxygen environments (e.g., hypoxia chambers). DCQ exhibited SER = 2.1 in hypoxic HCT116 cells vs. 1.3 under normoxia, suggesting oxygen-dependent mechanisms .

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